Butoconazole

Antifungal susceptibility testing Vulvovaginal candidiasis Azole comparative efficacy

Butoconazole is a differentiated imidazole antifungal for vulvovaginal candidiasis research. It demonstrates superior in vitro potency against non-albicans Candida species versus miconazole, econazole, and ketoconazole. Its 2% bioadhesive cream formulation achieves 95–98% culture-negative rates at 8 days post-treatment with only 1.7% systemic absorption—making it the only imidazole approved for single-dose administration. An essential reference compound for susceptibility testing and antifungal discovery programs targeting azole-tolerant species. Available at ≥98% purity for research use.

Molecular Formula C19H17Cl3N2S
Molecular Weight 411.8 g/mol
CAS No. 64872-76-0; 64872-77-1
Cat. No. B15559553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButoconazole
CAS64872-76-0; 64872-77-1
Molecular FormulaC19H17Cl3N2S
Molecular Weight411.8 g/mol
Structural Identifiers
InChIInChI=1S/C19H17Cl3N2S/c20-15-7-4-14(5-8-15)6-9-16(12-24-11-10-23-13-24)25-19-17(21)2-1-3-18(19)22/h1-5,7-8,10-11,13,16H,6,9,12H2
InChIKeySWLMUYACZKCSHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityNitrate salt: 0.26 mg/ml (practically insoluble)
8.18e-04 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Butoconazole CAS 64872-76-0 Procurement Guide: Antifungal Imidazole Differentiation and Supplier Selection


Butoconazole (CAS 64872-76-0; nitrate salt CAS 64872-77-1) is a synthetic imidazole derivative developed as a topical vaginal antifungal agent for vulvovaginal candidiasis [1]. It inhibits fungal lanosterol 14α-demethylase, disrupting ergosterol biosynthesis and altering fungal cell membrane integrity, producing fungicidal activity in vitro against Candida species [2]. Its primary clinical formulation is a 2% vaginal cream [1].

Butoconazole Procurement: Why Imidazole-Class Substitution Lacks Quantitative Justification


Imidazole antifungals share a conserved mechanism of action but exhibit clinically meaningful heterogeneity in their potency spectrum, formulation-dependent pharmacokinetics, and regimen-specific efficacy profiles [1]. Butoconazole demonstrates superior in vitro potency against non-albicans Candida species relative to several established imidazoles, including miconazole, econazole, and ketoconazole [2]. Its bioadhesive 2% cream formulation, approved for single-dose administration, delivers a distinct combination of low systemic absorption (1.7% of applied dose) and extended vaginal residence time that cannot be assumed for other imidazole products without equivalent formulation technology [3]. Substituting butoconazole with another imidazole without accounting for species-specific susceptibility or formulation-driven performance differences introduces quantifiable risk of suboptimal clinical and experimental outcomes.

Butoconazole Quantitative Differentiation Evidence: Head-to-Head Data vs. Clotrimazole, Miconazole, Fluconazole, and Econazole


Butoconazole 2% Cream vs. Miconazole 2% Cream: 6-Day Regimen Mycological Cure Comparison

In a randomized clinical trial of 130 patients with culture-confirmed vaginal candidiasis, butoconazole nitrate 2% vaginal cream administered daily for 6 days produced a mycological cure rate (negative fungal culture 8 days post-treatment) of 98%, compared to 83% for miconazole nitrate 2% vaginal cream administered under the identical 6-day regimen [1]. At the 30-day follow-up, 80% of butoconazole 2%-treated patients remained culture-negative versus 68% of miconazole-treated patients [1].

Antifungal susceptibility testing Vulvovaginal candidiasis Azole comparative efficacy

Butoconazole 2% Cream vs. Clotrimazole 200 mg Tablets: 3-Day Regimen Comparative Efficacy

A multicenter randomized controlled trial enrolling 274 patients compared 3-day treatment with butoconazole nitrate 2% cream to clotrimazole 200 mg/day vaginal tablets [1]. At 8 days post-treatment, 95% of butoconazole patients were Candida albicans culture-negative versus 91% of clotrimazole patients [1]. At 30 days post-treatment, 80% of butoconazole patients remained infection-free compared to 74% of clotrimazole patients [1]. Complete symptom resolution was observed in 82% of butoconazole recipients versus 72% of clotrimazole recipients [1].

Vulvovaginal candidiasis Clinical trial Azole comparative efficacy

Butoconazole 2% Cream (Single-Dose) vs. Oral Fluconazole 150 mg: Time to Symptom Relief

A randomized, open-label, parallel study of 181 patients with moderate to severe vulvovaginal candidiasis compared single-dose butoconazole nitrate 2% Site Release vaginal cream to single-dose oral fluconazole 150 mg [1]. The median time to first relief of symptoms was 17.5 hours for butoconazole patients versus 22.9 hours for fluconazole patients (p < 0.001) [1]. The time at which 75% of patients experienced first symptom relief was 24.5 hours for butoconazole versus 46.3 hours for fluconazole (p < 0.001) [1]. At 12 hours post-treatment, 44.4% of butoconazole patients reported relief versus 29.1% of fluconazole patients (p = 0.044) [1].

Vulvovaginal candidiasis Symptom relief kinetics Topical vs. systemic antifungal

Butoconazole vs. Multiple Azoles: In Vitro Potency Against Non-albicans Candida Species

In an agar-dilution susceptibility study of 186 clinical Candida isolates encompassing 10 species, butoconazole demonstrated superior activity against non-albicans Candida species (80 isolates tested) compared to econazole, miconazole, and ketoconazole [1]. Among the azoles tested, isoconazole ranked as the most active overall, with butoconazole ranking second across the panel of Candida species [1]. Against C. albicans specifically (106 isolates), butoconazole exhibited high activity comparable to the most potent agents in the study [1].

Antifungal susceptibility Non-albicans Candida MIC comparison

Butoconazole Single-Dose Bioadhesive Formulation vs. Terconazole Multi-Day Regimens: CDC Treatment Guideline Differentiation

According to CDC treatment guidelines for uncomplicated vulvovaginal candidiasis, butoconazole 2% cream is specifically designated as a single-dose bioadhesive product requiring only 1 day of treatment (5 g intravaginally) [1]. In contrast, all terconazole regimens require either 3 days (0.8% cream or 80 mg suppository) or 7 days (0.4% cream) of treatment [1]. This represents a 3-fold to 7-fold reduction in treatment duration relative to terconazole regimens, a difference attributable to butoconazole's bioadhesive formulation technology that prolongs vaginal retention of the active compound [1].

Vulvovaginal candidiasis Treatment guidelines Formulation advantage

Butoconazole Minimal Systemic Absorption: Pharmacokinetic Differentiation from Systemic Azoles

Following vaginal administration of butoconazole nitrate 2% cream, only 1.7% (range 1.3-2.2%) of the applied dose undergoes systemic absorption on average [1]. Peak plasma concentrations reach 13.6-18.6 ng/mL, attained between 12 and 24 hours post-administration [1]. The plasma half-life ranges from 21 to 24 hours [2]. This absorption profile represents approximately 6.5-fold lower fractional absorption compared to the ~5.5% reported for some other intravaginal formulations of butoconazole, underscoring the formulation-dependent nature of systemic exposure even for the same active moiety [2].

Pharmacokinetics Vaginal absorption Systemic exposure

Butoconazole Optimal Application Scenarios: Research and Procurement Use Cases Based on Quantitative Evidence


Preclinical In Vitro Screening of Antifungal Candidates Against Non-albicans Candida Panels

Researchers conducting susceptibility testing against diverse Candida species panels should prioritize butoconazole as a reference imidazole comparator. The evidence demonstrates that butoconazole ranks second in potency among tested azoles against non-albicans Candida isolates, outperforming econazole, miconazole, and ketoconazole against this clinically challenging subset [1]. This makes butoconazole particularly valuable as a benchmark compound in antifungal discovery programs targeting species with documented azole tolerance.

Clinical Trial Design Requiring Single-Dose Topical Antifungal Intervention

Investigators designing clinical studies that require simplified dosing protocols, enhanced adherence monitoring, or minimized patient burden should consider butoconazole's single-dose bioadhesive formulation. CDC guidelines affirm butoconazole 2% cream as the only imidazole specifically designated for single-dose (1-day) treatment of uncomplicated vulvovaginal candidiasis, compared to 3-7 day requirements for terconazole, clotrimazole, and miconazole [2]. The median symptom relief onset of 17.5 hours—5.4 hours faster than oral fluconazole—further supports its utility in trials assessing time-to-relief endpoints [3].

Antifungal Procurement for Populations Requiring Minimal Systemic Azole Exposure

For formularies or supply chains serving populations where systemic azole exposure presents heightened risk (e.g., patients on CYP3A4 substrates, those with hepatic impairment, or pregnant populations where systemic azoles are contraindicated), butoconazole's pharmacokinetic profile offers a quantifiable advantage. Systemic absorption of the 2% vaginal cream formulation averages only 1.7% of the applied dose, with peak plasma concentrations in the low ng/mL range [4]—approximately 100-fold lower than therapeutic systemic azole concentrations. This contrasts with oral fluconazole, which achieves near-complete systemic absorption and peak plasma levels exceeding 2,000 ng/mL [4].

Reference Standard for Mycological Cure Endpoint Studies in VVC Models

Investigators establishing mycological cure benchmarks in vulvovaginal candidiasis research should reference butoconazole's validated performance metrics. Head-to-head clinical data demonstrate 95-98% culture-negative rates at 8 days post-treatment with butoconazole 2% cream, exceeding both miconazole 2% cream (83%) and clotrimazole 200 mg tablets (91%) under comparable or identical treatment durations [5][6]. These reproducible, quantitatively defined efficacy benchmarks make butoconazole a suitable positive control or reference compound in studies evaluating novel antifungal interventions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butoconazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.